

Spectroscopic Data of Glycyl-L-tryptophan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Gly-Trp-OH*

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This technical guide provides a comprehensive overview of the core spectroscopic data for the dipeptide Glycyl-L-tryptophan (Gly-Trp). The information presented herein is intended to support research, development, and quality control activities involving this compound. This guide includes tabulated spectroscopic data (NMR, IR, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a workflow visualization for the spectroscopic analysis of the dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of Glycyl-L-tryptophan in solution. The following tables summarize the predicted ^1H NMR data and expected ^{13}C NMR chemical shifts.

^1H NMR Data

The ^1H NMR spectrum of Glycyl-L-tryptophan in D_2O is characterized by signals from the glycine and tryptophan residues. The predicted chemical shifts, multiplicities, and coupling constants are presented in Table 1.

Table 1: Predicted ^1H NMR Spectroscopic Data for Glycyl-L-tryptophan (500 MHz, D_2O)[1]

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|---|
| 7.68 | d | H-4 (Tryptophan) |
| 7.49 | d | H-7 (Tryptophan) |
| 7.23 | s | H-2 (Tryptophan) |
| 7.18 | t | H-6 (Tryptophan) |
| 7.10 | t | H-5 (Tryptophan) |
| 4.45 | t | α -CH (Tryptophan) |
| 3.73 | s | α -CH ₂ (Glycine) |
| 3.25 | dd | β -CH ₂ a (Tryptophan) |
| 3.18 | dd | β -CH ₂ b (Tryptophan) |

Note: Data is based on a predicted spectrum and may vary slightly from experimental values.

¹³C NMR Data

The ¹³C NMR spectrum of Glycyl-L-tryptophan will exhibit resonances corresponding to the carbonyl, aromatic, and aliphatic carbons. While a fully assigned experimental spectrum is not readily available in public databases, the expected chemical shift ranges are provided in Table 2 based on data for L-tryptophan and general peptide chemical shift ranges.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Glycyl-L-tryptophan

| Chemical Shift (ppm) | Assignment |
|----------------------|--------------------------------------|
| 170 - 180 | C=O (Amide and Carboxyl) |
| 110 - 140 | Aromatic Carbons (Tryptophan) |
| 50 - 60 | α -C (Tryptophan and Glycine) |
| 25 - 35 | β -C (Tryptophan) |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring high-resolution ^1H and ^{13}C NMR spectra of Glycyl-L-tryptophan.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of Glycyl-L-tryptophan in 0.6-0.7 mL of deuterium oxide (D_2O). For observation of exchangeable amide protons, a 9:1 $\text{H}_2\text{O}/\text{D}_2\text{O}$ mixture can be used.
- Vortex the sample until the dipeptide is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
 - Solvent Signal Suppression: If using a solvent mixture containing H_2O , apply a solvent suppression technique (e.g., presaturation).
 - Acquisition Parameters:
 - Spectral Width: ~12 ppm
 - Number of Scans: 16-64 (depending on concentration)
 - Relaxation Delay: 1-5 s
 - Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to an internal standard (e.g., DSS or TSP at 0.00 ppm).
- ^{13}C NMR:

- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Parameters:
 - Spectral Width: ~200 ppm
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation Delay: 2 s
- Processing: Apply a Fourier transform with an exponential multiplication, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in Glycyl-L-tryptophan. The spectrum is typically characterized by absorptions corresponding to N-H, O-H, C=O, and aromatic C-H vibrations.

IR Spectroscopic Data

The FT-IR spectrum of solid Glycyl-L-tryptophan is typically acquired using a KBr pellet.^[6] The characteristic absorption bands are summarized in Table 3, with assignments based on known vibrational frequencies of tryptophan and peptides.^{[7][8]}

Table 3: FT-IR Spectroscopic Data for Glycyl-L-tryptophan

| Wavenumber (cm ⁻¹) | Vibrational Mode |
|--------------------------------|--|
| ~3400 | N-H stretch (indole) |
| 3300 - 2500 | O-H stretch (carboxylic acid), N-H stretch (amine) |
| ~3050 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch |
| ~1660 | C=O stretch (Amide I) |
| ~1600 | C=O stretch (carboxylate) |
| ~1540 | N-H bend (Amide II) |
| ~740 | Aromatic C-H out-of-plane bend |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a KBr pellet for the analysis of solid Glycyl-L-tryptophan.

1. Sample Preparation:

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar, grind approximately 1-2 mg of Glycyl-L-tryptophan with about 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.

2. Pellet Formation:

- Place a small amount of the KBr/sample mixture into a pellet die.
- Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3. Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of Glycyl-L-tryptophan through fragmentation analysis. Electrospray ionization (ESI) is a common method for ionizing peptides.

Mass Spectrometric Data

The ESI-MS/MS data for Glycyl-L-tryptophan reveals the protonated molecular ion and characteristic fragment ions resulting from the cleavage of the peptide bond and fragmentation of the tryptophan side chain.^[6]

Table 4: ESI-MS/MS Data for Glycyl-L-tryptophan

| m/z | Ion |
|--------|--|
| 262.12 | [M+H] ⁺ (Protonated Molecule) |
| 188.07 | [M+H - Gly] ⁺ or fragment from Trp side chain |
| 130.07 | Iminium ion of Tryptophan |

Note: Fragmentation patterns can vary depending on the collision energy and instrument type.

Experimental Protocol for ESI-MS/MS

The following is a general protocol for the analysis of Glycyl-L-tryptophan using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

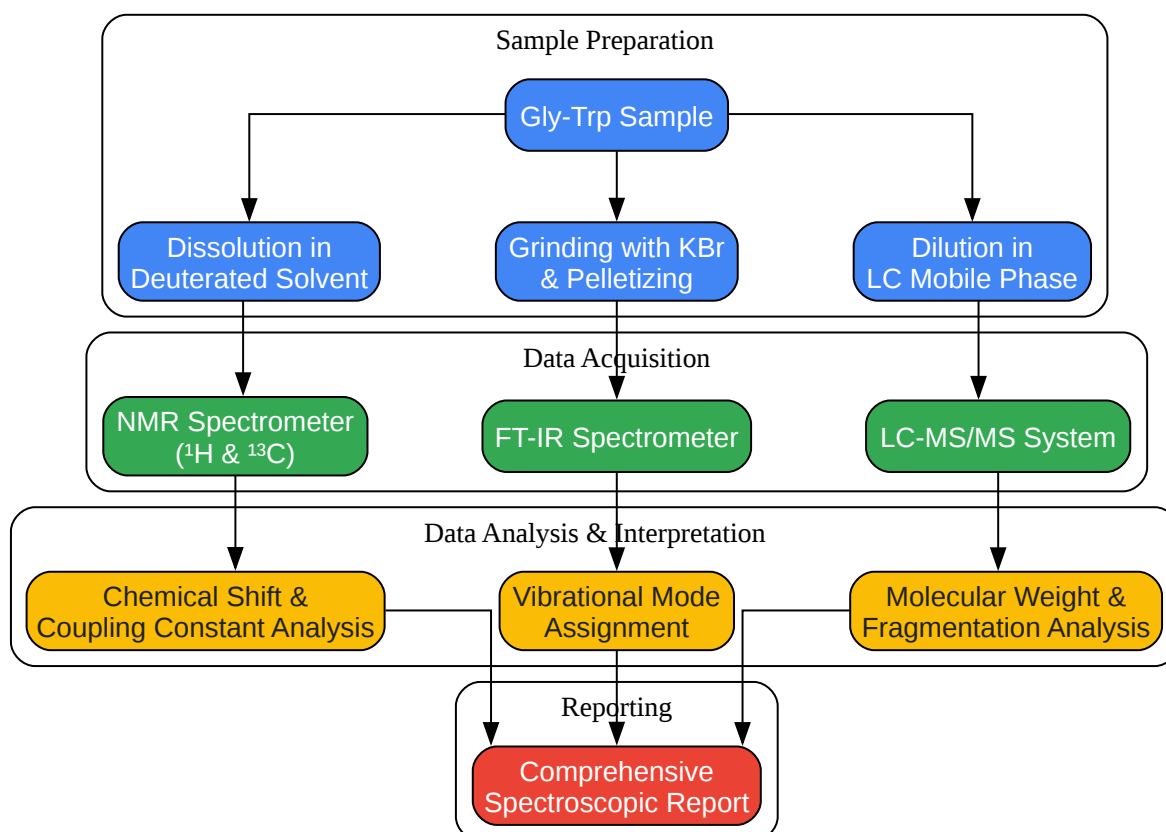
- Prepare a stock solution of Glycyl-L-tryptophan in a suitable solvent (e.g., water or a water/acetonitrile mixture with 0.1% formic acid) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. LC-MS/MS Analysis:

- Instrument: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.
- Liquid Chromatography:
 - Column: A C18 reversed-phase column is typically used for peptide separations.
 - Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
 - Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry:
 - Ionization Mode: Positive ion mode.
 - MS1 Scan: Acquire a full scan to identify the $[M+H]^+$ ion (m/z 262.12).
 - MS2 Scan (Tandem MS): Select the $[M+H]^+$ ion for collision-induced dissociation (CID) and acquire the product ion spectrum. The collision energy should be optimized to achieve good fragmentation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a dipeptide such as Glycyl-L-tryptophan.



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Caption: Workflow for the spectroscopic characterization of Glycyl-L-tryptophan.

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